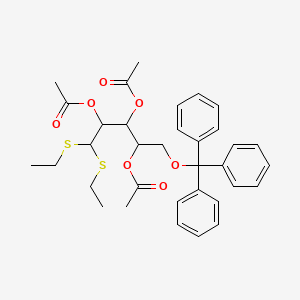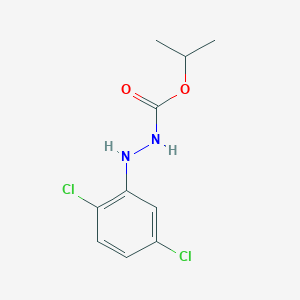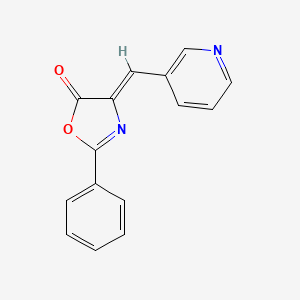
2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one is a heterocyclic compound that contains both oxazole and pyridine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might involve the reaction of 2-phenyl-4-oxazolecarboxaldehyde with 3-pyridylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-4-(2-pyridylmethylene)oxazole-5(4H)-one
- 2-Phenyl-4-(4-pyridylmethylene)oxazole-5(4H)-one
- 2-Phenyl-4-(3-pyridylmethylene)thiazole-5(4H)-one
Uniqueness
2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both oxazole and pyridine rings in the same molecule can also lead to unique interactions with biological targets.
Propriétés
Numéro CAS |
5086-43-1 |
|---|---|
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(4Z)-2-phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-13(9-11-5-4-8-16-10-11)17-14(19-15)12-6-2-1-3-7-12/h1-10H/b13-9- |
Clé InChI |
VLVHAYVBYFGEEF-LCYFTJDESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



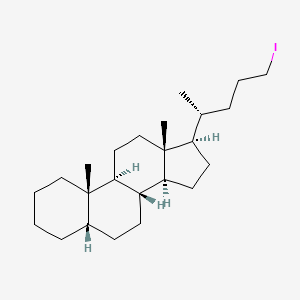
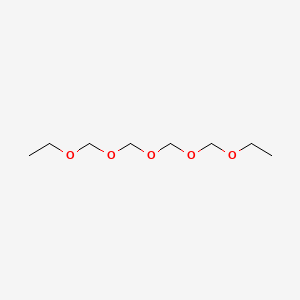
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
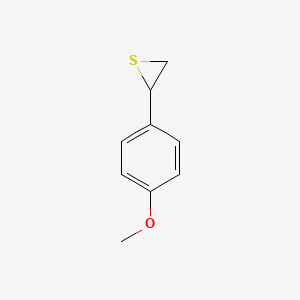
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
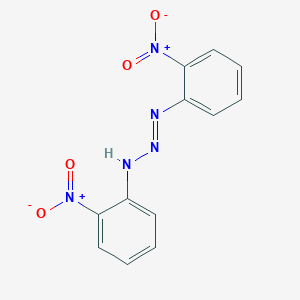
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)


![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
